A Comprehensive Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-1-methyl-1H-imidazole and its Hydrochloride Salt
A Comprehensive Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-1-methyl-1H-imidazole and its Hydrochloride Salt
Executive Summary
5-(Chloromethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical synthesis industries. As a functionalized imidazole, it serves as a versatile building block and a key intermediate in the development of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its utility is primarily derived from the reactive chloromethyl group, which allows for straightforward nucleophilic substitution, enabling the facile introduction of the methyl-imidazole moiety into a target structure.[2]
This technical guide provides a detailed examination of the core physicochemical properties of 5-(Chloromethyl)-1-methyl-1H-imidazole and its commonly used hydrochloride salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers insights into the causality behind the compound's behavior, provides robust, self-validating experimental protocols for its synthesis and characterization, and outlines critical safety and handling procedures. All quantitative data are summarized for clarity, and key processes are visualized to enhance understanding.
Chemical Identity and Structure
Accurate identification is the foundation of all scientific work. 5-(Chloromethyl)-1-methyl-1H-imidazole is frequently handled and supplied as its hydrochloride salt to improve stability and handling characteristics.[3][4] The properties of the free base and the salt differ, a distinction maintained throughout this guide.
Nomenclature and Identifiers
| Attribute | 5-(Chloromethyl)-1-methyl-1H-imidazole (Free Base) | 5-(Chloromethyl)-1-methyl-1H-imidazole HCl (Salt) |
| IUPAC Name | 5-(chloromethyl)-1-methyl-1H-imidazole[5] | 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride |
| CAS Number | 89180-90-5[5][6] | 90773-41-4[4] |
| Molecular Formula | C₅H₇ClN₂[5][6] | C₅H₈Cl₂N₂ |
| Molecular Weight | 130.58 g/mol [6][7] | 167.04 g/mol [4] |
| InChI Key | PECUDCBUFUGTTE-UHFFFAOYSA-N[5] | OMXYXOIKYRALRC-UHFFFAOYSA-N[4] |
| Canonical SMILES | CN1C=NC=C1CCl | CN1C=NC=C1CCl.Cl |
| Synonyms | 1-methyl-5-imidazolylmethyl chloride, 5-(chloromethyl)-1-methylimidazole[7] | 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride[3] |
Molecular Structure
The structure features a 5-membered aromatic imidazole ring, which is substituted with a methyl group on one nitrogen and a chloromethyl group on a carbon atom.
Caption: Workflow for synthesis from the corresponding alcohol.
Step-by-Step Methodology:
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Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend (1-methyl-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM).
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Cooling: Cool the suspension to 0 °C using an ice-water bath.
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Reagent Addition: Add thionyl chloride (SOCl₂) (1.1 - 1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Expertise Note: This addition must be slow as the reaction is exothermic and releases HCl and SO₂ gas. An inert atmosphere prevents side reactions with atmospheric moisture.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A precipitate of the hydrochloride salt will form.
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Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Isolation: Cool the reaction mixture back to 0 °C and add an equal volume of cold diethyl ether to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether to remove any unreacted thionyl chloride and soluble impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield the final product, 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.
Standard Protocol for Melting Point Determination (Capillary Method)
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Sample Preparation: Finely powder a small amount of the dried sample.
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Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.
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Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to ~20 °C below the approximate range, then reducing the heating rate to 1-2 °C/min.
-
Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any decomposition (e.g., darkening).
Standard Protocol for Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer) in a sealed glass vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Trustworthiness Note: Achieving equilibrium is crucial for an accurate measurement.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
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Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve.
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Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.
Safety and Handling
This compound is a reactive chemical intermediate and must be handled with appropriate care.
Hazard Identification
| Hazard Class | GHS Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | [8] Causes skin irritation. |
| Eye Damage/Irritation | Category 2 | [8] Causes serious eye irritation. |
| Target Organ Toxicity | STOT SE 3 | [8] May cause respiratory irritation. |
Recommended Handling Procedures & PPE
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. E[3][9]nsure eyewash stations and safety showers are readily accessible. *[9] Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [3] * Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. [3] * Respiratory Protection: If dust or aerosols are generated, use a full-face respirator with an appropriate filter. *[3] Handling Practices: Avoid contact with skin, eyes, and clothing. A[3]void the formation of dust and aerosols. W[3]ash hands thoroughly after handling.
-
[8]#### 6.3 First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. I[3][6]f you feel unwell, get medical help. *[3] If on Skin: Take off contaminated clothing immediately. W[6]ash with plenty of soap and water. I[3][6]f skin irritation occurs, get medical advice. *[3] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. C[8]onsult a doctor. *[3] If Swallowed: Rinse mouth with water. Do not induce vomiting. C[3]all a poison control center or doctor immediately.
[3]### 7.0 References
-
5-(Chloromethyl)-1-methyl-1H-imidazole. (n.d.). PubChem. [Link]
-
5-chloro-1-methyl-1H-imidazole. (n.d.). PubChem. [Link]
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Imidazole SAFETY DATA SHEET. (2018). Acros Organics. [Link]
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5-Methylimidazole | Solubility of Things. (n.d.). solubilityofthings.com. [Link]
-
Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. (n.d.). PMC - NIH. [Link]
-
5-chloro-2-(chloromethyl)-1-methyl-1h-imidazole hydrochloride. (n.d.). PubChemLite. [Link]
-
CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (n.d.). Google Patents.
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1H-Imidazole, 5-chloro-1-methyl-4-nitro-. (n.d.). NIST WebBook. [Link]
-
Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. (n.d.). PrepChem.com. [Link]
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2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. (n.d.). PubChem. [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2020). MDPI. [Link]
-
1-Methylimidazole. (n.d.). Wikipedia. [Link]
-
2-(chloromethyl)-1H-imidazole. (n.d.). PubChem. [Link]
-
(1-methyl-1H-imidazol-5-yl)methanol. (n.d.). PubChem. [Link]
-
1H-Imidazole, 1-methyl- - Evaluation statement. (2022). Australian Government Department of Health. [Link]
-
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025). ResearchGate. [Link]
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